

Application Note: Quantification of Goralatide using a Stability-Indicating RP-HPLC Method

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Compound of Interest

Compound Name: Goralatide (acetate)

Cat. No.: B10829394

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Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Goralatide (Ac-Ser-Asp-Lys-Pro-OH) in bulk drug substance and pharmaceutical formulations. The method is designed to be stability-indicating, capable of separating Goralatide from its potential degradation products and process-related impurities.[1][2][3] This methodology is crucial for quality control, stability studies, and pharmacokinetic analysis in the development of Goralatide-based therapeutics.[4][5]

Introduction

Goralatide (AcSDKP) is a synthetic tetrapeptide that acts as a physiological regulator of hematopoiesis, showing promise in protecting bone marrow from the toxic effects of chemotherapy.[4][5] Accurate and precise quantification of Goralatide is essential to ensure its safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of therapeutic peptides, offering high resolution and sensitivity for purification and quality control.[6] This application note outlines a stability-indicating RP-HPLC method developed for the routine analysis of Goralatide. The method is designed to be specific,

accurate, precise, and linear over a defined concentration range, in accordance with ICH guidelines.[2]

Experimental

Instrumentation and Materials

- HPLC System: A gradient-capable HPLC system equipped with a UV detector or a photodiode array (PDA) detector is suitable for this analysis.[7] Modern systems with low dispersion volumes can enhance performance.[8]
- Column: A reversed-phase C18 column is recommended for peptide separations. A column with a 300 Å pore size is often suitable for peptides.[7]
 - Example: XBridge™ BEH300 C18 (4.6 x 150 mm, 5 µm) or equivalent.[7]
- Chemicals and Reagents:
 - Acetonitrile (ACN), HPLC grade
 - Trifluoroacetic acid (TFA), HPLC grade
 - Water, HPLC grade or Milli-Q
 - Goralatide reference standard

Chromatographic Conditions

The following chromatographic conditions are proposed and should be optimized as necessary:

Parameter	Recommended Condition
Column	C18 Reversed-Phase, 300 Å, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	5% to 35% B over 20 minutes, followed by a wash and re-equilibration step. The gradient may need to be optimized.[9]
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection	UV at 214 nm or 220 nm

Protocols

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Goralatide reference standard and dissolve it in 10 mL of Mobile Phase A.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix.

- For Bulk Drug Substance:
 - Accurately weigh approximately 10 mg of the Goralatide sample.
 - Dissolve in 10 mL of Mobile Phase A to obtain a concentration of 1 mg/mL.

- Dilute further with Mobile Phase A to a concentration within the calibration curve range.
- Filter the solution through a 0.45 µm syringe filter before injection.[10]
- For Pharmaceutical Formulations (e.g., Injections, Gels):
 - Accurately weigh or measure a portion of the formulation equivalent to a known amount of Goralatide.
 - Disperse or dissolve the sample in a suitable volume of Mobile Phase A.
 - Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering excipients.[11] Protein precipitation may be required for biological matrices.[11]
 - Centrifuge or filter to remove any undissolved matter.[10][12]
 - Dilute the resulting solution with Mobile Phase A to a concentration within the calibration range.
 - Filter the final solution through a 0.45 µm syringe filter prior to HPLC analysis.[10]

Method Validation

The analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[2] Key validation parameters are summarized below.

Validation Parameter	Acceptance Criteria
Specificity	<p>The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] This can be demonstrated through forced degradation studies (acid, base, oxidation, heat, light).[13] [14]</p>
Linearity	<p>A linear relationship between the concentration and the peak area should be established over the intended range. A correlation coefficient (r^2) of ≥ 0.999 is typically expected.[7]</p>
Accuracy	<p>The closeness of the test results obtained by the method to the true value. Typically expressed as percent recovery, with an acceptance range of 98-102%.[7]</p>
Precision	<p>The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Expressed as the relative standard deviation (%RSD). For repeatability and intermediate precision, a %RSD of $\leq 2\%$ is generally acceptable.[7]</p>
Limit of Detection (LOD)	<p>The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.</p>
Limit of Quantitation (LOQ)	<p>The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]</p>

Robustness

The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Data Presentation

The quantitative data from the method validation should be summarized in tables for clear comparison and assessment of the method's performance.

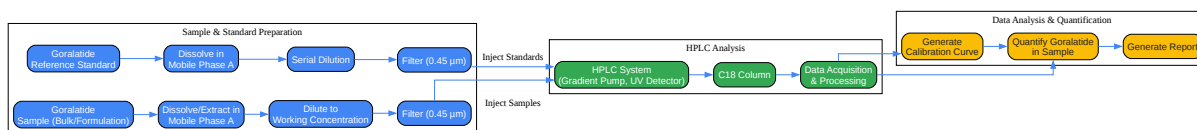
Table 1: Linearity Data

Concentration (µg/mL)	Peak Area (arbitrary units)
1	[Insert Data]
5	[Insert Data]
10	[Insert Data]
25	[Insert Data]
50	[Insert Data]
100	[Insert Data]
Correlation Coefficient (r ²)	[Insert Value]
Linear Regression Equation	$y = mx + c$

Table 2: Accuracy and Precision Data

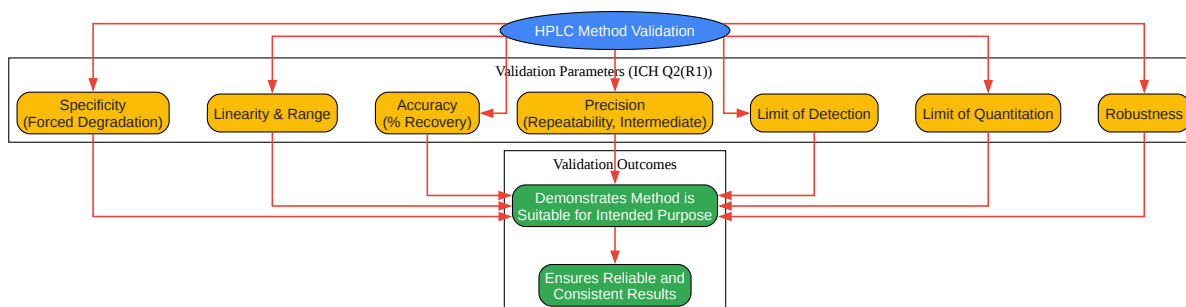
Concentration (µg/mL)	Recovery (%)	RSD (%)
Low QC	[Insert Data]	[Insert Data]
Mid QC	[Insert Data]	[Insert Data]
High QC	[Insert Data]	[Insert Data]

Visualizations



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Caption: Experimental workflow for Goralatide quantification by RP-HPLC.



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Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The proposed stability-indicating RP-HPLC method provides a reliable and robust approach for the quantification of Goralatide. Proper validation in accordance with regulatory guidelines is essential to ensure the method's suitability for routine quality control and stability testing of Goralatide in drug development and manufacturing. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this therapeutic peptide.

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